4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This class of compounds is characterized by the fusion of a pyrazole ring with a pyridine ring, resulting in a bicyclic structure. The specific structure of 4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine is distinguished by a chlorine atom at the 4th position and a cyclobutyl group at the 3rd position, which contribute to its unique chemical properties and potential biological activities.
4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It is also categorized under pharmaceutical intermediates because of its relevance in medicinal chemistry and biological research.
The synthesis of 4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the reaction of 3-cyclobutyl-1H-pyrazole with 4-chloropyridine under acidic conditions. This reaction is usually facilitated by strong acids such as hydrochloric acid or sulfuric acid, which promote the cyclization process.
The molecular formula for 4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine is , with a molecular weight of 207.66 g/mol. The structural representation can be described using the following identifiers:
The compound's unique bicyclic structure allows for various interactions with biological targets, making it an interesting subject for further research.
4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine can undergo several types of chemical reactions:
These reactions are often influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for 4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets like enzymes or receptors. The compound may bind to an enzyme's active site, inhibiting its activity or modulating receptor signaling pathways. The exact targets and pathways depend on the biological context in which the compound is applied.
Property | Value |
---|---|
Molecular Formula | C10H10ClN3 |
Molecular Weight | 207.66 g/mol |
Appearance | Solid |
Melting Point | Not specified |
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Flash Point | Not specified |
Solubility | Not specified |
These properties indicate that while some data are available, further experimental studies may be required to fully characterize this compound's physical and chemical behavior.
4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Pyrazolo[4,3-c]pyridines belong to the broader family of fused bicyclic heterocycles where a pyrazole ring is annulated to a pyridine ring. This specific isomer is characterized by the fusion between the pyrazole's 4,5-bond and the pyridine's 2,3-bond, resulting in a distinct ring numbering system. The parent structure positions the bridgehead nitrogen at the 1-position (1H-tautomer), with subsequent carbon/nitrogen atoms numbered around the periphery. The compound 4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine exemplifies this system: A chlorine substituent occupies position 4 (pyridine ring), while a cyclobutyl group attaches to position 3 (pyrazole ring) [1] [5]. This isomer is one of five possible pyrazolopyridine fusion patterns ([3,4-b], [3,4-c], [4,3-c], [4,3-b], [1,5-a]), each conferring unique electronic distributions and spatial orientations. The [4,3-c] fusion pattern creates a topology distinct from the more common [3,4-b] isomer, significantly influencing its chemical reactivity and biological target interactions [5].
Table 1: Key Pyrazolopyridine Isomers and Fusion Patterns
Isomer | Fusion Pattern | Bridgehead Atoms | Representative Substituent Positions | Relative Prevalence (SciFinder) |
---|---|---|---|---|
1H-Pyrazolo[3,4-b]pyridine | Pyrazole[3,4-b]pyridine | N1 (Pyrazole), C6 (Pyridine) | N1, C3, C4, C5, C6 | >300,000 compounds |
1H-Pyrazolo[4,3-c]pyridine | Pyrazole[4,3-c]pyridine | N1 (Pyrazole), C4 (Pyridine) | N1, C3, C4, C5, C7 | Emerging scaffold (e.g., 4-Chloro-3-cyclobutyl-1H-) |
2H-Pyrazolo[3,4-b]pyridine | Pyrazole[3,4-b]pyridine | C3 (Pyrazole), N1 (Pyridine) | N1, C3, C4, C5, C6 | ~83,000 compounds (mostly tautomers) |
The specific [4,3-c] fusion pattern profoundly impacts the molecule's medicinal chemistry potential. Computational studies (e.g., AM1 and DFT) demonstrate that the 1H-tautomeric form prevalent in pyrazolo[4,3-c]pyridines exhibits significantly greater stability (by ~37 kJ/mol) than the 2H-form due to favorable aromaticity across both rings [5]. This stable, planar core structure facilitates π-stacking interactions with biological targets like kinase ATP-binding sites. Furthermore, the fusion pattern dictates the spatial orientation of substituents. Position 3 (adjacent to the bridgehead nitrogen) is sterically exposed, making it ideal for attaching hydrophobic pharmacophores like the cyclobutyl group in our target compound. Position 4, conversely, is electronically activated towards nucleophilic substitution by the adjacent pyridine nitrogen, explaining the prevalence of chloro leaving groups at this site for further derivatization [1] [4] [6]. This specific topology contributes to its recognition as a purine bioisostere, mimicking the hydrogen bonding capabilities and planar geometry of adenine/guanine while offering enhanced metabolic stability and tunable physicochemical properties compared to purines themselves [5].
While pyrazolo[3,4-b]pyridines were first synthesized in 1908 (Ortoleva) and explored extensively thereafter, research into the [4,3-c] isomer lagged significantly. Early work primarily focused on [3,4-b] isomers due to more accessible synthetic routes from 5-aminopyrazoles. The exploration of pyrazolo[4,3-c]pyridines intensified with the advent of modern heterocyclic synthesis techniques in the late 20th and early 21st centuries, particularly methods involving cyclization of functionalized pyridines or advanced cycloaddition strategies. The identification of specific pyrazolopyridine derivatives as potent kinase inhibitors in the 2000s spurred further interest in less common isomers like [4,3-c] for their distinct structure-activity relationship (SAR) profiles. The synthesis and commercialization of key building blocks like 4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine (CAS# 1367874-74-5) [1] and related halogenated derivatives (e.g., 3-Bromo-4-chloro-, 4-Chloro-3-iodo-) [4] [7] [8] represent milestones in making this scaffold accessible for drug discovery programs targeting oncology, inflammation, and CNS disorders [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7